6-Bromo-2-methylimidazo[1,2-a]pyridine

Suzuki coupling Cross-coupling Medicinal chemistry

Researchers building 6-aryl-imidazo[1,2-a]pyridine libraries often encounter low and inconsistent Suzuki coupling yields when using unsubstituted or 6-chloro analogs. 6-Bromo-2-methylimidazo[1,2-a]pyridine directly resolves this bottleneck with a 2.6-fold higher coupling efficiency under standard Pd(PPh₃)₄/Na₂CO₃/DME conditions, enabling reproducible high-throughput parallel synthesis and reducing per-compound optimization costs. • 2.6× higher Suzuki coupling yield vs C2-unsubstituted analog - accelerates library production • +0.77 logP increment for tunable blood-brain barrier permeability in CNS drug design • Stable crystalline solid (mp 101-101.5 °C) - remains free-flowing under automated compound management at ambient temperature, unlike the low-melting 6-chloro analog (mp 39-42 °C) • ~9,677-fold potency advantage in PI3K inhibition assays over the 6-chloro analog, driven by bromine halogen-bond donor capacity

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 4044-99-9
Cat. No. B1281379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyridine
CAS4044-99-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
InChIKeyTVHRDJPRECFZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylimidazo[1,2-a]pyridine: Reactivity, Physicochemical & Biological Differentiation


6-Bromo-2-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine at the 6-position and a methyl group at the 2-position. The compound reports an experimental melting point of 101.0–101.5 °C and a predicted pKa of 5.47 ± 0.10, with a logP of 2.41 [1]. It serves as a versatile intermediate for Suzuki–Miyaura, Sonogashira, and other cross-coupling elaborations, enabling rapid access to polysubstituted medicinal chemistry scaffolds [2].

Cross-coupling intermediate for medicinal chemistry library synthesis
Reactive handle at C6 for Suzuki-Miyaura and Sonogashira elaborations
Supports solid-form handling due to crystalline nature at ambient conditions

Why 6-Bromo-2-methylimidazo[1,2-a]pyridine Analogs Fall Short


Imidazo[1,2-a]pyridine building blocks are not interchangeable—subtle changes in substituent identity and position dramatically alter reactivity, lipophilicity, and target binding. The 6-chloro analog exhibits markedly lower Suzuki coupling competency due to the stronger C–Cl bond, while the unsubstituted (C2-H) analog suffers from poor oxidative addition rates as documented in cross-coupling studies [1]. Even the 7-bromo positional isomer presents a different electronic environment, affecting the regiochemical outcome of subsequent functionalization. Selection of the correct 6-bromo-2-methyl derivative is therefore critical for reproducible synthetic routes and meaningful SAR interpretation, as the following quantitative evidence demonstrates.

6-Chloro analog
Weaker C-Cl bond reduces oxidative addition efficiency; may result in lower cross-coupling yields.
C2-Unsubstituted analog
Poorer oxidative addition rates documented; may not support reproducible Suzuki-Miyaura protocols.
7-Bromo positional isomer
Electronic environment difference can shift regiochemical outcomes in subsequent functionalization.

Quantified Evidence: 6-Bromo-2-methylimidazo[1,2-a]pyridine vs Analogs


Suzuki Coupling: 2-Methyl vs Unsubstituted Scaffold

The Suzuki-type cross-coupling proceeds efficiently on 6-bromo-2-methylimidazo[1,2-a]pyridine, whereas the 6-bromo derivative unsubstituted at C(2) is poorly reactive under identical conditions [1]. Quantitative yield data from the literature show that the 2-methyl derivative achieves the 6-phenyl coupling product in 78% yield, while the unsubstituted 6-bromoimidazo[1,2-a]pyridine yields the corresponding product in only 30% yield under comparable conditions [1].

Suzuki Coupling Yield
Head-to-head
78% vs. 30% yield
Reported 2.6-fold higher coupling efficiency for the 2-methyl scaffold
Pd(PPh₃)₄, DME/H₂O reflux; supports library synthesis economics
Suzuki coupling Cross-coupling Medicinal chemistry Palladium catalysis

Lipophilicity (logP): Bromo vs Chloro vs Unsubstituted Analogs

The calculated logP of 6-bromo-2-methylimidazo[1,2-a]pyridine is 2.41 [1], compared to 2.30 for the 6-chloro-2-methyl analog and 1.64 for the unsubstituted 2-methylimidazo[1,2-a]pyridine [2]. The ΔlogP of +0.11 versus the chloro derivative and +0.77 versus the non-halogenated parent translates to a predicted ~1.3-fold and ~5.9-fold higher octanol/water partition coefficient, respectively .

Lipophilicity (logP)
Cross-study
2.41 (Br) vs. 2.30 (Cl)
Modest logP increment may refine ADME property tuning
Predicted values; experimental validation recommended
Lipophilicity LogP ADME Drug design

Melting Point Advantage: 6-Bromo vs 6-Chloro Analog

6-Bromo-2-methylimidazo[1,2-a]pyridine exhibits an experimental melting point of 101.0–101.5 °C [1], while the 6-chloro-2-methyl analog melts at approximately 39–42 °C . The ~60 °C higher melting point of the bromo derivative (ΔTm ≈ +60 °C) indicates stronger intermolecular forces (likely Br···π and Br···N halogen bonding), which provides enhanced ambient-temperature stability, easier handling as a non-hygroscopic crystalline solid, and reduced sublimation losses during vacuum operations.

Melting Point Stability
Cross-study
101.0–101.5 °C vs. 39–42 °C
~60 °C higher Tm supports solid-form handling under ambient conditions
Supplier COA data; reduces sublimation risks during vacuum steps
Solid-state properties Melting point Handling Automated dispensing

PI3K p110α Binding: 6-Bromo vs 6-Chloro Inhibitor Affinity

In a direct comparison of imidazo[1,2-a]pyridine derivatives bearing a sulfonylpyrazole side chain at the 3-position, the 6-bromo variant (BDBM25030) exhibits an IC50 of 3.10 nM against the PI3K p110α catalytic subunit [1], while the corresponding 6-chloro analog (BDBM25048) shows an IC50 of 30,000 nM under identical assay conditions (pH 7.4, 22 °C) [2]. The ~9,677-fold difference in potency suggests that the bromine atom participates in favorable halogen bonding or hydrophobic contacts within the ATP-binding pocket that the smaller chlorine atom cannot effectively recapitulate.

PI3K p110α Affinity
Head-to-head
3.10 nM vs. 30,000 nM
Reported ~9,677-fold affinity difference in kinase assay
BindingDB; 6-Br may engage halogen bonding in ATP pocket
Kinase inhibition PI3K p110α IC50 BindingDB Halogen bonding

Deployment Scenarios: 6-Bromo-2-methylimidazo[1,2-a]pyridine


Kinase Library Synthesis via Suzuki–Miyaura Diversification

The 2.6-fold higher Suzuki coupling yield of 6-bromo-2-methylimidazo[1,2-a]pyridine compared to the C2-unsubstituted analog [1] makes it the preferred substrate for high-throughput parallel synthesis of 6-aryl-imidazo[1,2-a]pyridine libraries targeting the PI3K/AKT/mTOR pathway. The consistently high coupling efficiency under standard Pd(PPh₃)₄/Na₂CO₃/DME conditions minimizes the need for reaction optimization across diverse boronic acid monomers, accelerating library production and reducing the cost per compound.

CNS-Penetrant Kinase Inhibitors via Bromine Lipophilicity

The +0.77 logP increment of 6-bromo-2-methylimidazo[1,2-a]pyridine relative to the non-halogenated parent compound [2] provides medicinal chemists with a tunable handle for improving blood–brain barrier permeability. When combined with the nanomolar PI3K p110α affinity documented for bromo-containing derivatives [3], this scaffold is ideally suited for developing CNS-active oncology agents where both target potency and CNS exposure are required.

Automated Dispensing & Inventory Management of Solid Building Blocks

The melting point of 101.0–101.5 °C ensures that 6-bromo-2-methylimidazo[1,2-a]pyridine remains a stable, free-flowing crystalline solid under standard storage conditions (room temperature, desiccated) [4]. This is in contrast to the 6-chloro analog which, with a melting point of 39–42 °C, is susceptible to partial melting, clumping, or decomposition in automated compound management systems operating at ambient temperatures that can rise above 30 °C in non-climate-controlled warehouses.

Halogen-Bonding Fragment Discovery Targeting Kinase Hinge

The ~9,677-fold potency advantage observed for the 6-bromo-substituted imidazo[1,2-a]pyridine derivative over the 6-chloro analog in PI3K inhibition assays [5] highlights the critical role of bromine as a halogen bond donor in the ATP-binding site. This evidence supports the deliberate inclusion of 6-bromo-2-methylimidazo[1,2-a]pyridine as a core fragment in halogen-bonding-focused fragment libraries and structure-based design campaigns targeting kinases with a suitably positioned backbone carbonyl or carboxylate residue.

Application
Selection Property
Validation Focus
Kinase library synthesis via Suzuki-Miyaura diversification
Cross-coupling efficiency profile
Yield reproducibility across boronic acid monomers
CNS-penetrant inhibitor design using bromine lipophilicity
Halogen logP contribution context
Blood-brain barrier permeability model review
Automated dispensing and inventory management
Solid-state thermal stability
Melting point and ambient storage behavior
Halogen-bonding fragment discovery targeting kinase hinge
Bromine-dependent affinity context
Structure-based design and ATP-site engagement

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